Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate
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Overview
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a nitrophenyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) groupOne common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures (e.g., -40°C) to obtain the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of cost-effective and non-toxic reagents, along with efficient purification techniques such as column chromatography, ensures the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol at -40°C.
Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while oxidation reactions produce carbonyl compounds.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group and the nitrophenyl group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate .
- Methyl 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxyphenyl)propanoate .
Uniqueness
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate, also known by its CAS number 1955493-20-5, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₉N₁O₅ |
Molecular Weight | 233.26 g/mol |
Boiling Point | Not available |
Log P (octanol-water) | 1.93 |
Solubility | High |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 3 |
These properties suggest that the compound is likely to exhibit significant interactions in biological systems, which can be explored through various assays.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of derivatives similar to this compound. For instance, compounds containing similar functional groups have demonstrated high radical-scavenging activity in assays such as ABTS and FRAP. These assays measure the ability of a compound to donate electrons to free radicals, thus neutralizing them and preventing oxidative stress in biological systems .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the potential therapeutic applications of this compound. In vitro studies have shown that compounds with structural similarities can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death. For example, a study reported IC50 values for related compounds ranging from 6.23 μM to 19.6 μM in inhibiting lipid peroxidation, indicating their effectiveness in combating oxidative damage .
Case Studies
- Case Study on Antioxidant Properties :
- Cytotoxicity Assessment :
Properties
Molecular Formula |
C15H20N2O7 |
---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-5-7-10(8-6-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20) |
InChI Key |
SMPRKQDXVQWFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC |
Origin of Product |
United States |
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